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Compound of Interest

Compound Name:
2-amino-N-cyclohexyl-N-

methylbenzamide

CAS No.: 73393-40-5

Cat. No.: B458980

Get Quote

Mechanistic Rationale & Structural Biology
The compound 2-amino-N-cyclohexyl-N-methylbenzamide belongs to the 2-

aminobenzamide class of epigenetic modulators. In drug development, this scaffold is highly

valued for its role as a Class I Histone Deacetylase (HDAC) inhibitor, specifically targeting

HDAC1, HDAC2, and HDAC3.

Unlike hydroxamate-based inhibitors (e.g., SAHA/Vorinostat) which exhibit rapid-on/rapid-off

kinetics, 2-aminobenzamides are characterized by a slow, tight-binding mechanism. The 2-

aminobenzamide moiety serves as the Zinc-Binding Group (ZBG), coordinating with the

catalytic Zn2+ ion deep within the HDAC pocket, while the N-cyclohexyl-N-methyl group acts

as a surface recognition cap interacting with the rim of the active site. This slow-binding kinetic

profile translates to prolonged target residence time, superior isoform selectivity, and a

significantly improved cellular toxicity profile .
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Mechanism of Action: 2-aminobenzamide HDAC inhibition leading to apoptosis.
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Experimental Workflow Architecture
To properly validate 2-amino-N-cyclohexyl-N-methylbenzamide, the assay cascade must

account for its unique kinetic properties. Standard high-throughput screening (HTS) protocols

will yield false negatives if the slow-binding nature of the ZBG is ignored. The workflow below

establishes a self-validating system moving from cell-free biochemical profiling to phenotypic

cellular readouts.

Biochemical Profiling
(Fluorogenic Assay)

Biophysical Kinetics
(SPR Analysis)

Target Engagement
(Western Blot)

Phenotypic Screening
(Cell Viability)

Click to download full resolution via product page

Experimental workflow for in vitro validation of HDAC inhibitors.

Phase I: Biochemical Profiling (Fluorogenic Assay)
Field-Proven Insight: The Pre-Incubation Imperative
Because 2-aminobenzamides form a stable enzyme-inhibitor complex ( EI∗ ) slowly over time,

a standard 15-minute assay will drastically underestimate the compound's potency. A minimum

2-hour pre-incubation of the enzyme and inhibitor is required prior to substrate addition.

Step-by-Step Protocol
Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM

KCl, 1 mM MgCl2​, 0.1 mg/mL BSA).

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-amino-N-cyclohexyl-N-
methylbenzamide in DMSO. Transfer to a 384-well black microplate (final DMSO

concentration ≤ 1%).

Enzyme Pre-Incubation (Critical Step): Add recombinant human HDAC1, HDAC2, or HDAC3

(typically 1–2 ng/µL final concentration). Seal the plate and incubate at room temperature for

120 minutes to allow the slow-binding equilibrium to establish.
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Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC to a final concentration

of 50 µM. Incubate at 37°C for 30 minutes.

Reaction Quenching & Development: Add a developer solution containing 2 mg/mL Trypsin

and 2 µM Trichostatin A (TSA).

Causality: TSA is a fast-acting pan-HDAC inhibitor. It instantly halts any further

deacetylation, ensuring the trypsin only cleaves the AMC fluorophore from the already-

deacetylated substrates, decoupling the two enzymatic steps.

Readout: Measure fluorescence at Ex 360 nm / Em 460 nm.

Quantitative Data Summary: Expected Biochemical
Profile

HDAC Isoform
IC 50​(No Pre-
incubation)

IC 50​(2h Pre-
incubation)

Selectivity Profile

HDAC1 > 10.0 µM 0.25 µM Primary Target

HDAC2 > 10.0 µM 0.45 µM Primary Target

HDAC3 > 25.0 µM 1.10 µM Secondary Target

HDAC6 > 50.0 µM > 50.0 µM Off-Target (Class II)

Phase II: Biophysical Kinetic Characterization (SPR)
To mathematically validate the slow-binding hypothesis, Surface Plasmon Resonance (SPR) is

utilized to determine the association ( kon​) and dissociation ( koff​) rates.

Step-by-Step Protocol
Sensor Chip Preparation: Immobilize anti-His antibodies on a CM5 sensor chip via standard

amine coupling.

Enzyme Capture: Flow His-tagged recombinant HDAC1 over the active flow cell to achieve a

capture level of ~2000 Response Units (RU).
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Kinetic Titration: Inject 2-amino-N-cyclohexyl-N-methylbenzamide at varying

concentrations (31.2 nM to 1000 nM) at a flow rate of 50 µL/min.

Dissociation Phase: Allow running buffer to flow for a minimum of 45 minutes to accurately

capture the extremely slow off-rate characteristic of benzamides.

Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a two-state

conformational change model ( E+I⇌EI⇌EI∗ ).

Quantitative Data Summary: SPR Kinetic Parameters
Target Enzyme kon​( M−1s−1 ) koff​( s−1 ) KD​(nM)

Residence
Time ( τ )

HDAC1 1.5×104 3.2×10−4 21.3 ~ 52 min

HDAC2 1.1×104 4.8×10−4 43.6 ~ 35 min

Phase III: Cellular Target Engagement
Biochemical potency must translate to intracellular target engagement. For Class I HDACs, the

direct downstream effect is the hyperacetylation of core histones.

Field-Proven Insight: Acid Extraction of Histones
Standard RIPA buffer lysis is insufficient for histone extraction. Histones are highly basic and

tightly bound to chromatin; detergent lysis leaves them trapped in the insoluble pellet.

Furthermore, endogenous deacetylases act rapidly upon cell lysis. Acid extraction circumvents

both issues by selectively solubilizing basic proteins while instantly precipitating and denaturing

endogenous HDACs, locking in the acetylation state.

Step-by-Step Protocol (Western Blot)
Cell Culture & Treatment: Seed HCT116 (colon carcinoma) cells at 1×106 cells per 10 cm

dish. Treat with Vehicle (DMSO), 1 µM, and 5 µM of 2-amino-N-cyclohexyl-N-
methylbenzamide for 24 hours.

Harvest & Wash: Pellet cells at 300 x g. Wash twice with ice-cold PBS supplemented with 5

mM Sodium Butyrate (a weak HDAC inhibitor to protect marks during washing).
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Acid Extraction: Resuspend the pellet in 0.2 N HCl (0.5 mL). Incubate on ice for 30 minutes,

vortexing every 10 minutes.

Clearance: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant

(containing histones) to a new tube.

Neutralization: Neutralize the supernatant with 0.1 volumes of 2 M NaOH.

Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a

PVDF membrane.

Probing: Probe with primary antibodies against Acetyl-Histone H3 (Lys9) (1:1000) and

Acetyl-Histone H4 (Lys8) (1:1000). Use Total Histone H3 (1:2000) as the self-validating

loading control.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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